An In-depth Technical Guide to [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride: Chemical Properties and Structural Analysis
An In-depth Technical Guide to [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride: Chemical Properties and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a substituted hydrazine derivative of interest in medicinal chemistry and drug discovery. Hydrazine and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, serving as crucial intermediates in the synthesis of various pharmaceuticals.[1][2] Substituted hydrazines are integral building blocks for the creation of novel heterocyclic compounds with potential therapeutic applications, including antimicrobial, anticonvulsant, and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the chemical properties and structural analysis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, offering insights for its application in research and development.
Chemical and Physical Properties
The physicochemical properties of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride are crucial for its handling, storage, and application in synthetic chemistry. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from available data and the known characteristics of similar hydrazine derivatives. The compound is expected to be a solid at room temperature and, as a dihydrochloride salt, should exhibit solubility in polar solvents.
| Property | Value | Source |
| CAS Number | 1803581-25-0 | |
| Molecular Formula | C7H10Cl4N2 | |
| Molecular Weight | 267.98 g/mol | Calculated |
| Physical Form | Powder | |
| Storage Temperature | Room Temperature |
Note: Some properties are provided by chemical suppliers and should be confirmed with in-house analysis.
Structural Analysis
The structural elucidation of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.
Chemical Structure
Caption: Chemical structure of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH and -NH₂⁺) protons. The aromatic protons on the dichlorophenyl ring will likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The methylene protons adjacent to the hydrazine moiety would present as a singlet or a multiplet depending on coupling with the NH protons, likely in the range of δ 3.5-4.5 ppm. The hydrazine protons will be broad and their chemical shift will be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and one aliphatic carbon of the methylene group. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
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N-H stretching: Broad bands in the region of 3000-3400 cm⁻¹ corresponding to the primary and secondary amine groups of the hydrazine moiety.
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C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
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C=C stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
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C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the chloro-substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For [(2,3-Dichlorophenyl)methyl]hydrazine, the molecular ion peak would be expected at m/z corresponding to the free base (C₇H₈Cl₂N₂). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would involve the loss of the hydrazine group or cleavage of the benzyl-hydrazine bond.
Proposed Synthesis Workflow
Substituted hydrazines are commonly synthesized through the reduction of corresponding diazonium salts or by the reaction of a halide with hydrazine. A plausible synthetic route to [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is outlined below.
Caption: Proposed synthesis workflow for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.
Experimental Protocol (Hypothetical)
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Synthesis of the Hydrazine: 2,3-Dichlorobenzaldehyde is reacted with an excess of hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone intermediate, which is then reduced in situ or in a subsequent step to yield [(2,3-Dichlorophenyl)methyl]hydrazine.
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Purification of the Free Base: The crude product is purified using standard techniques such as extraction and column chromatography to isolate the free base.
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Formation of the Dihydrochloride Salt: The purified [(2,3-Dichlorophenyl)methyl]hydrazine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the dihydrochloride salt.
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Isolation and Drying: The precipitated salt is collected by filtration, washed with a non-polar solvent to remove any remaining impurities, and dried under vacuum to yield the final product.
Applications in Drug Development
Hydrazine derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities.[1][2] The [(2,3-Dichlorophenyl)methyl] moiety can be incorporated into various molecular scaffolds to explore its impact on biological activity. Potential areas of application include:
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Anticonvulsants: The dichlorophenyl group is present in some known anticonvulsant drugs, and its incorporation into new hydrazine-based scaffolds could lead to the discovery of novel antiepileptic agents.
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Antimicrobial Agents: Hydrazones and other hydrazine derivatives have shown promising antibacterial and antifungal activities.[1]
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Enzyme Inhibitors: The hydrazine functional group can interact with the active sites of various enzymes, making these compounds candidates for the development of targeted enzyme inhibitors.
Safety and Handling
Conclusion
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a chemical intermediate with potential for use in the synthesis of novel, biologically active compounds. This guide has provided an overview of its chemical properties, a detailed approach to its structural analysis, a plausible synthetic route, and its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
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PubChem. Methylhydrazine. National Center for Biotechnology Information. [Link]
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Asadi, Z., & Asadpour, R. (2015). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Advanced Pharmaceutical Bulletin, 5(4), 549–556. [Link]
- Google Patents. (2019). Preparation process of methylhydrazine. CN109503418B.
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Li, W., & Zhang, H. (2016). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate. [Link]
- Google Patents. (2009). Pyrazolopyrimidinone derivatives having pde7 inhibiting action. CA2439784C.
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Kumari, A., Singh, R. K., & Kumar, S. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, e202401132. [Link]
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Harrowfield, J., & Kim, Y. (2004). Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. New Journal of Chemistry, 28(9), 1109-1115. [Link]
